rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride
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Overview
Description
rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride: is a bicyclic amine compound characterized by its unique structure, which includes a norbornene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale amination: Using catalysts to improve yield and efficiency.
Purification: Techniques such as crystallization or recrystallization to obtain high-purity hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The double bond in the norbornene ring can be reduced to form a saturated bicyclic amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of saturated bicyclic amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.
Catalysis: Acts as a chiral ligand, facilitating asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
- rac-(1R,2R,4R,5R)-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,2S,4R,5R)-2-methylbicyclo[2.2.1]heptane-2,5-diol
Uniqueness
rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride is unique due to its specific amine substitution on the norbornene skeleton, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C7H12ClN |
---|---|
Molecular Weight |
145.63 g/mol |
IUPAC Name |
(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H/t5-,6+,7-;/m1./s1 |
InChI Key |
PQQHHKHEYAMJSJ-FNCXLRSCSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C=C2)N.Cl |
Canonical SMILES |
C1C2CC(C1C=C2)N.Cl |
Origin of Product |
United States |
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